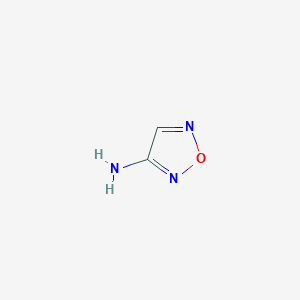

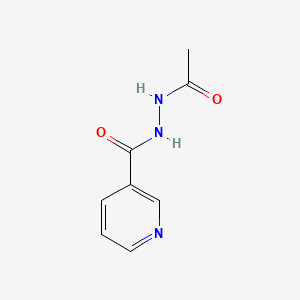

1,2,5-Oxadiazol-3-amine

Descripción general

Descripción

1,2,5-Oxadiazol-3-amine is a type of organic compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

Synthesis Analysis

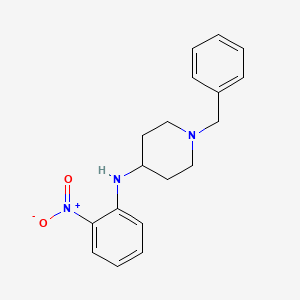

The synthesis of 1,2,5-Oxadiazol-3-amine and its derivatives has been achieved through various methods. For instance, the synthesis of the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was achieved in two steps from diaminofurazan . Another method involves the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione to selectively give 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction .

Molecular Structure Analysis

The molecular structure of 1,2,5-Oxadiazol-3-amine and its derivatives has been characterized by various techniques such as X-ray diffraction . For example, the compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, and a bifurcated intramolecular H bond between O(2)-H(2)-N(4) was observed .

Chemical Reactions Analysis

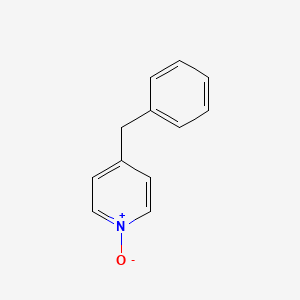

1,2,5-Oxadiazol-3-amine and its derivatives have been involved in various chemical reactions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide resulted in the formation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,5-Oxadiazol-3-amine and its derivatives have been studied. For example, a study on 64 energetic compounds based on 1,2,5-oxadiazole investigated their energy gaps, heats of formation (HoF), detonation properties, and thermal stabilities .

Aplicaciones Científicas De Investigación

Synthesis and Development of Oxadiazole Derivatives

- A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, utilizing (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acid, and aromatic aldehydes. This method provides an efficient alternative for creating fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation, demonstrating the versatility of oxadiazole compounds in chemical synthesis (Ramazani & Rezaei, 2010).

Photochemical Behavior

- The photochemical behavior of 3-acylamino-1,2,5-oxadiazoles (furazans) was studied, revealing that irradiation in the presence of nucleophiles like ammonia or primary/secondary amines leads to the production of 3-substituted 1,2,4-oxadiazoles. This research provides insights into the reactivity of oxadiazoles under specific conditions, which can be useful for understanding their applications in various chemical reactions (Vivona et al., 1992).

Electroluminescent Materials

- Studies on 1,3,4-oxadiazole derivatives with amine and alkyl tails have shown potential applications in electroluminescent devices. The research highlights how the structure of the amine and the length of the alkyl tail significantly impact the phase structure of oxadiazole derivatives, indicating their potential use in electronic and optoelectronic devices (Mochizuki et al., 2000).

Antioxidant Properties

- An ultrasound-assisted procedure for synthesizing 1,3,4-oxadiazol-2-amines was developed, with the compounds showing notable antioxidant properties. These oxadiazoles could serve as protective agents against oxidative stress, suggesting their potential application in the treatment of diseases like cancer, diabetes, and neurodegenerative disorders (Beyzaei et al., 2021).

Catalyzed Cascade Annulation

- A copper-catalyzed cascade annulation process has been developed to form various 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes. This represents a straightforward and economical protocol for preparing 1,2,4-oxadiazoles, highlighting the potential for oxadiazoles in efficient and sustainable chemical synthesis (Guo et al., 2015).

Safety And Hazards

Direcciones Futuras

Future research directions include the design and synthesis of new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia . Another direction is the development of new synthetic strategies for the synthesis of 1,2,5-Oxadiazol-3-amine and its derivatives .

Propiedades

IUPAC Name |

1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-1-4-6-5-2/h1H,(H2,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYBLZGEIIBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621235 | |

| Record name | 1,2,5-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Oxadiazol-3-amine | |

CAS RN |

73147-56-5 | |

| Record name | 1,2,5-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione](/img/structure/B3056583.png)